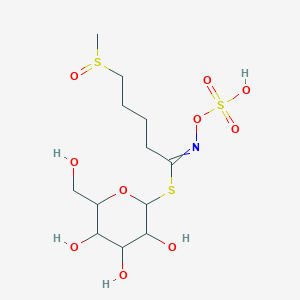

Glucoraphanin

Overview

Description

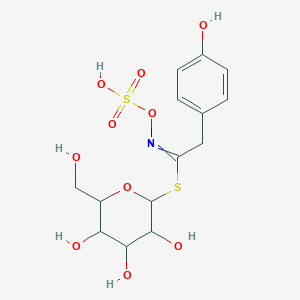

Glucoraphanin is a glucosinolate found in broccoli, mustard, and other cruciferous vegetables . It is converted to sulforaphane by the enzyme myrosinase . In plants, sulforaphane deters insect predators and acts as a selective antibiotic .

Synthesis Analysis

Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .Molecular Structure Analysis

The molecular formula of Glucoraphanin is C12H23NO10S3 . Its average mass is 437.507 Da and its monoisotopic mass is 437.048401 Da .Chemical Reactions Analysis

Glucosinolates, such as Glucoraphanin, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .Physical And Chemical Properties Analysis

Glucoraphanin has a molar mass of 437.49 g·mol−1 . Its solubility in water is ≥ 76.5 mg/mL . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications

1. Obesity and Insulin Resistance

- Summary of Application : Glucoraphanin has been found to ameliorate obesity and insulin resistance in mice. This is achieved through adipose tissue browning and reduction of metabolic endotoxemia .

- Methods of Application : The study involved dietary supplementation of glucoraphanin to high-fat diet (HFD)–fed mice .

- Results : Glucoraphanin supplementation attenuated weight gain, decreased hepatic steatosis, and improved glucose tolerance and insulin sensitivity in HFD-fed wild-type mice . It increased energy expenditure and the protein expression of uncoupling protein 1 (Ucp1) in inguinal and epididymal adipose depots . It also attenuated hepatic lipogenic gene expression, lipid peroxidation, classically activated M1-like macrophage accumulation, and inflammatory signaling pathways .

2. Antidepressant Effects

- Summary of Application : Glucoraphanin has shown antidepressant activity in preclinical models .

- Methods of Application : The study investigated the effect of Glucoraphanin in naïve and in soluble amyloid-beta 1-42 (sAβ 1-42)-treated rats using the forced swimming test (FST) .

- Results : Glucoraphanin administration in naïve rats at the dose of 50 mg/kg reduced the immobility frequency in the FST and increased serotonin (5-HT) and noradrenaline (NA) levels in the prefrontal cortex (PFC) compared to controls . At the same dose, Glucoraphanin reverted depressive-like effects of sAβ 1-42 administration, restored the 5-HT levels and reduced NF-kB, KYN and ROS levels in PFC .

3. Insect Deterrent

- Summary of Application : In plants, sulforaphane, a compound derived from glucoraphanin, deters insect predators .

- Methods of Application : This is a natural process that occurs in plants. When the plant tissue is damaged, the enzyme myrosinase converts glucoraphanin to sulforaphane .

- Results : The presence of sulforaphane in the plant acts as a deterrent to insect predators .

4. Antioxidant and Detoxification

- Summary of Application : Glucoraphanin is converted to sulforaphane, which has been studied for its potential antioxidant and detoxification effects .

- Methods of Application : This involves the consumption of glucoraphanin-rich foods, such as broccoli .

5. Plant Breeding

- Summary of Application : Glucoraphanin is used in plant breeding to increase the nutritional compounds in broccoli seedlings .

- Methods of Application : This involves the cultivation of broccoli cultivars that have been bred to contain two to three times more glucoraphanin than standard broccoli .

- Results : Romanesco broccoli may contain up to ten times more glucoraphanin than typical broccoli varieties . Frostara, Black Tuscany, and red cabbage also contain higher levels of glucoraphanin than broccoli .

6. Xenobiotic Metabolism

- Summary of Application : Glucoraphanin is converted to sulforaphane, which has been studied for its potential to induce the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens .

- Methods of Application : This involves the consumption of glucoraphanin-rich foods, such as broccoli .

- Results : Observational studies have been conducted to determine if consumption of cruciferous vegetables affects cancer risk in humans, but there is insufficient clinical evidence to indicate that consuming glucoraphanin and other isothiocyanates in cruciferous vegetables is beneficial .

Safety And Hazards

Future Directions

Although there is evidence that consumption of a high glucoraphanin diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucoraphanin supplements are needed . The evidence suggests that glucosinolates and their isothiocyanate metabolites found in cruciferous vegetables are important components in the prevention and treatment of multiple chronic diseases .

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-RFOBZYEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894071 | |

| Record name | 4-Methylsulfinylbutyl glucosinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfinylbutyl glucosinolate | |

CAS RN |

21414-41-5, 1432982-77-8 | |

| Record name | Glucoraphanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoraphanin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylsulfinylbutyl glucosinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

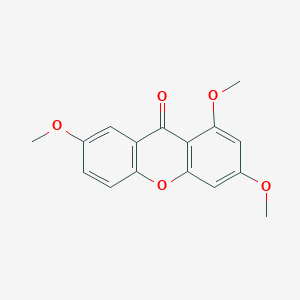

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)